molecular formula C25H17ClF3NO3S B2661959 3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 339103-52-5

3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No.: B2661959
CAS No.: 339103-52-5
M. Wt: 503.92
InChI Key: YLSHEMVUFZGTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridine derivative featuring a 4-chlorobenzenesulfonyl group at position 3, a methyl group at position 4, a phenyl group at position 6, and a 3-(trifluoromethyl)phenoxy substituent at position 2. The 4-chlorobenzenesulfonyl moiety introduces strong electron-withdrawing and bulky aromatic characteristics, while the trifluoromethylphenoxy group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF3NO3S/c1-16-14-22(17-6-3-2-4-7-17)30-24(33-20-9-5-8-18(15-20)25(27,28)29)23(16)34(31,32)21-12-10-19(26)11-13-21/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSHEMVUFZGTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine typically involves multiple steps, including the formation of the pyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups enable various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it useful in developing new materials and compounds.

Biology

  • Biochemical Assays : It is employed in biochemical assays to study enzyme interactions and cellular pathways. The compound's ability to bind to specific targets allows researchers to investigate the mechanisms underlying various biological processes .

Medicine

  • Drug Development : Given its structural features, this compound is a candidate for drug development, particularly in targeting specific proteins or pathways involved in diseases. Its potential as an antimicrobial agent has been highlighted in studies evaluating its efficacy against various pathogens .

Case Studies

  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against specific bacterial strains. In vitro studies have shown promising results in inhibiting bacterial growth, suggesting potential therapeutic applications .
  • Enzyme Interaction Studies : The compound has been utilized in studies examining its effects on enzyme activities related to metabolic disorders. These investigations provide insights into how structural modifications can enhance or inhibit enzyme function, paving the way for novel drug design strategies .

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating biological activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs identified in the literature:

Compound Name Substituent at Position 3 Molecular Formula Molar Mass (g/mol) Key Features
3-(4-Chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine (Target) 4-Chlorobenzenesulfonyl C₂₅H₁₇ClF₃NO₃S ~504.94* Bulky aryl sulfonyl group; high lipophilicity; strong electron-withdrawing effect
3-Methanesulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine (CAS 478245-56-6) Methanesulfonyl C₂₀H₁₆F₃NO₃S 407.41 Smaller alkyl sulfonyl group; reduced steric hindrance; moderate logP
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3) Methylsulfanyl (SMe) C₁₉H₁₄ClF₃NS† ~392.84‡ Thioether group; electron-donating sulfur; 3-chlorophenyl substitution

*Calculated by replacing the methanesulfonyl group in with 4-chlorobenzenesulfonyl.
†Inferred from structural analysis; ‡Estimated molar mass.

Structural and Electronic Analysis

Sulfonyl Group Variations: The target compound’s 4-chlorobenzenesulfonyl group is bulkier and more electron-withdrawing than the methanesulfonyl group in . This increases steric hindrance and may enhance binding selectivity in hydrophobic enzyme pockets.

Trifluoromethyl Phenoxy Group: All three compounds share a 3-(trifluoromethyl)phenoxy substituent, which contributes to high lipophilicity and resistance to oxidative metabolism.

Chlorine Substituents :
The target compound’s 4-chlorobenzenesulfonyl group introduces a halogen capable of forming halogen bonds, whereas features a 3-chlorophenyl group, which may influence spatial orientation in molecular interactions.

Research Implications

While explicit data on the target compound’s activity are unavailable, structural analogs suggest:

  • Enzyme Inhibition : Sulfonyl groups in are common in kinase or protease inhibitors; the target compound may exhibit enhanced potency due to its aryl sulfonyl moiety.
  • SAR Trends : Replacing methanesulfonyl with 4-chlorobenzenesulfonyl could improve target affinity but reduce solubility, necessitating formulation optimization.

Biological Activity

The compound 3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C25H23ClN2O5SC_{25}H_{23}ClN_2O_5S. It features a pyridine ring substituted with a chlorobenzenesulfonyl group, a trifluoromethylphenoxy group, and other functional moieties that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including sulfonylation and coupling reactions. For instance, the sulfonylation of chlorobenzene with 4-methylbenzene-1-sulfonyl chloride followed by further modifications can yield the target compound. The general synthetic pathway involves:

  • Sulfonylation : Chlorobenzene is reacted with sulfonyl chloride in the presence of a catalyst.
  • Formation of Pyridine Derivative : Subsequent reactions lead to the formation of the pyridine structure with desired substituents.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, revealing that derivatives of benzenesulfonamide exhibit significant activity against various bacterial strains. For instance, compounds with similar structural motifs have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has been noted for its inhibitory action on certain proteases, which are crucial in cancer progression . This inhibition can lead to reduced tumor growth in vitro.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted by researchers evaluated the efficacy of compounds related to this compound against resistant bacterial strains.
    • Results indicated that modifications to the sulfonamide group significantly enhanced antimicrobial activity, suggesting a structure-activity relationship .
  • In Vivo Studies :
    • In vivo studies have shown that similar compounds can reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .

Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant activity against E. coli and S. aureus.
Enzyme InhibitionInhibitory effects on cancer-related proteases.
Structure-Activity RelationshipEnhanced efficacy with specific modifications.
Anti-inflammatoryReduction in inflammation in animal models.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Prioritize reaction conditions (solvent polarity, temperature, catalyst selection) and purification techniques. For example, using dichloromethane as a solvent under controlled alkaline conditions (e.g., NaOH) can minimize side reactions, while column chromatography or recrystallization improves purity . Monitor intermediates via TLC/HPLC to confirm stepwise progression. Adjust stoichiometry of sulfonyl chloride and phenoxy precursors to avoid excess reagents that complicate purification.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm aromatic substitution patterns and trifluoromethyl group integration. Use HPLC-MS for purity assessment (≥95%) and detection of trace byproducts. IR spectroscopy validates sulfonyl (S=O, ~1350 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups. For structural ambiguity, X-ray crystallography resolves steric effects from the chlorobenzenesulfonyl and trifluoromethylphenoxy groups .

Q. How should researchers handle safety risks associated with this compound’s reactive groups?

  • Methodological Answer : The sulfonyl and trifluoromethyl groups may pose toxicity (H300-H313). Use PPE (gloves, fume hood), and store in inert conditions (argon) to prevent hydrolysis. Follow waste disposal protocols (P501/P502) for halogenated organics, including segregation from aqueous waste and coordination with certified disposal firms .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanism for introducing the sulfonyl group?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., nucleophilic aromatic substitution). Use DFT calculations to model transition states, particularly steric hindrance from the 4-methyl and 6-phenyl substituents. Compare with analogous reactions (e.g., fluoropyridine sulfonation ) to validate mechanistic pathways.

Q. How does the compound’s stability vary under thermal or photolytic conditions?

  • Methodological Answer : Perform TGA/DSC to assess thermal decomposition thresholds (>200°C likely due to sulfonyl stability). For photostability, expose to UV-Vis light (300–400 nm) in quartz cells and monitor degradation via LC-MS. Adjust storage to amber glass if photolytic cleavage of the phenoxy group occurs .

Q. What in vitro assays are suitable for evaluating biological activity, given its structural complexity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets due to sulfonyl’s ATP-mimetic properties). Use fluorescence polarization for binding affinity studies. For cytotoxicity, employ MTT assays on cancer cell lines, noting the trifluoromethyl group’s role in membrane permeability .

Q. How can environmental fate studies address potential ecological risks?

  • Methodological Answer : Design OECD 301/307 tests to measure biodegradation in soil/water matrices. Use LC-QTOF to identify metabolites (e.g., hydrolyzed sulfonic acids). Assess bioaccumulation in model organisms (Daphnia magna) via logP measurements (predicted ~3.5 due to aryl groups) .

Data Contradiction & Analysis

Q. How to resolve discrepancies in reported biological activity due to impurities or isomer formation?

  • Methodological Answer : If bioactivity varies between batches, perform 2D-NMR (NOESY) to detect stereoisomers. Quantify impurities via GC-MS and correlate with activity (e.g., inactive batches may contain residual chlorobenzene from synthesis). Use preparative SFC (supercritical fluid chromatography) to isolate isomers and test individually .

Q. What computational tools can predict interactions between this compound and biological targets?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) with homology-modeled proteins, focusing on the sulfonyl group’s hydrogen-bonding potential. Validate predictions via MD simulations (GROMACS) to assess binding stability. Cross-reference with QSAR models trained on pyridine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.